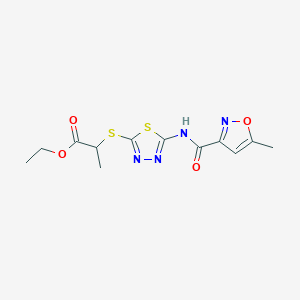
Clorhidrato de (2R)-4-metoxibutano-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Methoxybutan-2-amine;hydrochloride: is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2R)-4-Methoxybutan-2-amine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Methoxybutan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxybutan-2-one.
Reaction Conditions: The key step involves the reduction of 4-methoxybutan-2-one to (2R)-4-methoxybutan-2-amine using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (2R)-4-methoxybutan-2-amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (2R)-4-Methoxybutan-2-amine;hydrochloride may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-4-Methoxybutan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced amine derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: More reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.
Mecanismo De Acción
The mechanism by which (2R)-4-Methoxybutan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
(2S)-4-Methoxybutan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Methoxybutan-2-amine: The non-chiral version of the compound.
4-Methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: (2R)-4-Methoxybutan-2-amine;hydrochloride is unique due to its specific (2R) stereochemistry, which can result in different biological and chemical properties compared to its enantiomer or other similar compounds.
Propiedades
IUPAC Name |
(2R)-4-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUQKFDITNPVCD-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)


![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)







